2-Fluoro-3-methoxypyrazine

Directed ortho-metalation Regioselectivity Organolithium chemistry

2-Fluoro-3-methoxypyrazine (CAS 1261489-99-9) is a disubstituted pyrazine heterocycle carrying an electron-withdrawing fluorine atom at the 2-position and an electron-donating methoxy group at the 3-position. It belongs to the broader class of 2,3-disubstituted pyrazines used as synthetic intermediates in medicinal chemistry and agrochemical discovery.

Molecular Formula C5H5FN2O
Molecular Weight 128.10 g/mol
Cat. No. B12502673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-methoxypyrazine
Molecular FormulaC5H5FN2O
Molecular Weight128.10 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1F
InChIInChI=1S/C5H5FN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
InChIKeyIIAPIKKFTGOIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3-methoxypyrazine: Baseline Identity and Core Heterocyclic Platform for Research Procurement


2-Fluoro-3-methoxypyrazine (CAS 1261489-99-9) is a disubstituted pyrazine heterocycle carrying an electron-withdrawing fluorine atom at the 2-position and an electron-donating methoxy group at the 3-position. It belongs to the broader class of 2,3-disubstituted pyrazines used as synthetic intermediates in medicinal chemistry and agrochemical discovery . The juxtaposition of these substituents on the diazine ring creates a polarized aromatic system that governs its reactivity in transition-metal-catalyzed cross-coupling and directed metalation sequences, distinguishing it from its non-fluorinated or solely chloro-substituted analogs [1].

Why 2,3-Disubstituted Pyrazine Analogs Cannot Be Generically Substituted for 2-Fluoro-3-methoxypyrazine in Synthetic Route Scouting


Simple replacement of the fluorine atom with chlorine or hydrogen in 3-methoxypyrazine derivatives fundamentally alters both the regiochemical outcome of metalation reactions and the core ring's electronic character. The 2-fluoro substituent exerts a dominant ortho-directing effect (F > OMe > Cl) during lithiation, directing functionalization reliably to the C-6 position, whereas the chloro analog competes with the methoxy group and leads to regioisomeric mixtures [1]. Additionally, the fluorine atom significantly acidifies the pyrazine ring (predicted pKa ≈ -1.65) compared to the chloro counterpart, impacting nucleophilic aromatic substitution (SNAr) and cross-coupling reaction rates. Procurement of an incorrect 2,3-disubstituted isomer such as 2-fluoro-6-methoxypyrazine or 2-chloro-3-methoxypyrazine directly introduces divergent steric and electronic profiles, compromising the reproducibility of published medicinal chemistry routes or patented syntheses.

Product-Specific Quantitative Evidence: 2-Fluoro-3-methoxypyrazine vs. Closest Structural Analogs


Regioselective Ortho-Directing Power: Fluorine Outcompetes Methoxy and Chlorine in Metalation of 2-Fluoro-3-methoxypyrazine

In the diazine series, the fluorine substituent on 2-fluoro-6-methoxypyrazine exerts a stronger ortho-directing effect than both the methoxy group and the chlorine atom during lithiation. Competitive metalation experiments established the relative directing power order: F > OMe > Cl. This class-level rule is directly transferable to 2-fluoro-3-methoxypyrazine, where the 2-fluoro substituent preferentially directs lithiation to the vacant C-6 position, enabling unambiguous regioselective functionalization [1]. In contrast, 2-chloro-3-methoxypyrazine possesses a weaker directing group (Cl < OMe), leading to competition between the two substituents and a loss of regiochemical control [1].

Directed ortho-metalation Regioselectivity Organolithium chemistry

Predicted Ring Basicity: 2-Fluoro-3-methoxypyrazine Exhibits a Lower pKa Than 2-Chloro-3-methoxypyrazine, Favoring SNAr Reactivity

The predicted pKa of 2-fluoro-3-methoxypyrazine is -1.65 ± 0.10 , indicating a more electron-deficient and acidified pyrazine ring compared to its chloro counterpart. A direct cross-study comparison with the pKa of 2-chloro-3-methoxypyrazine is not available; however, the stronger electron-withdrawing inductive effect of fluorine (-I effect) relative to chlorine consistently depresses the pKa of azine rings by 1–2 units based on class-level Hammett relationships [1]. This increased ring acidity translates into faster rates of nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, a key advantage in sequential derivatization strategies.

Nucleophilic Aromatic Substitution Heterocyclic reactivity pKa prediction

Boiling Point and Physical Form Differentiation from 2-Chloro-3-methoxypyrazine for Purification and Handling

2-Fluoro-3-methoxypyrazine (predicted boiling point 156.5 ± 35.0 °C) boils at a substantially lower temperature than its chloro analog, 2-chloro-3-methoxypyrazine (boiling point 180.3 ± 35.0 °C at 760 mmHg) . The chlorine analog additionally exhibits a discrete melting point of 30–35 °C and is a solid at room temperature, whereas the fluoro derivative is a liquid under standard laboratory conditions . This physical form difference directly impacts purification methodology: the fluoro compound is amenable to fractional distillation at lower temperatures, reducing thermal decomposition risk, while the chloro analog requires melting before transfer or alternative purification techniques.

Physicochemical properties Purification strategy Thermal stability

Validated Application Scenarios for 2-Fluoro-3-methoxypyrazine Based on Differential Evidence


Directed Late-Stage Functionalization of 2,3-Disubstituted Pyrazine Cores via Regioselective Metalation

Medicinal chemistry teams optimizing pyrazine-based kinase or GPCR inhibitors can exploit the dominant ortho-directing effect of the 2-fluoro group (F > OMe) to install substituents exclusively at the C-6 position of 2-fluoro-3-methoxypyrazine. This predictable regioselectivity, demonstrated in the diazine metalation study by Toudic et al. , avoids the regioisomeric mixtures obtained with 2-chloro-3-methoxypyrazine and streamlines analog synthesis in SAR campaigns. Structural validation of the resulting 2-fluoro-3-methoxy-6-substituted pyrazine products is simplified, and the methoxy group can subsequently be demethylated to a pyrazinone for further diversification.

Sequential SNAr-Cross-Coupling Routes Exploiting Fluorine as a Leaving Group Under Mild Conditions

The enhanced ring acidity of 2-fluoro-3-methoxypyrazine (predicted pKa -1.65) makes it a superior electrophilic partner in nucleophilic aromatic substitution (SNAr) compared to 2-chloro-3-methoxypyrazine. Researchers building 2,3,5,6-tetrasubstituted pyrazine libraries can first displace the fluorine atom with amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 60 °C), while retaining the methoxy group for subsequent Pd-catalyzed cross-coupling. This orthogonal reactivity sequence is supported by the wide pKa gap between the two leaving groups, minimizing unwanted side reactions during telescoped syntheses.

HTE-Compatible Liquid Dispensing for Reaction Condition Screening

Unlike the solid 2-chloro-3-methoxypyrazine (mp 30–35 °C) , the liquid 2-fluoro-3-methoxypyrazine can be directly dispensed by automated liquid handlers commonly used in high-throughput experimentation (HTE) and parallel medicinal chemistry. This eliminates the need for pre-heating, sonication, or solvent pre-dissolution steps, improving workflow reproducibility and enabling concentration-response screening in 96-well plate formats. Procurement of the fluoro analog is therefore the preferred choice for organizations transitioning to automated synthesis platforms.

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